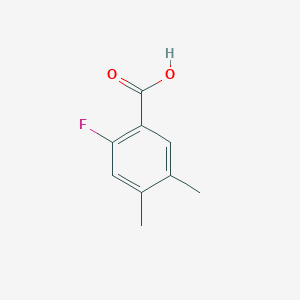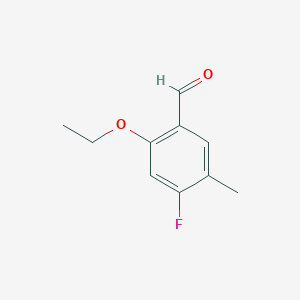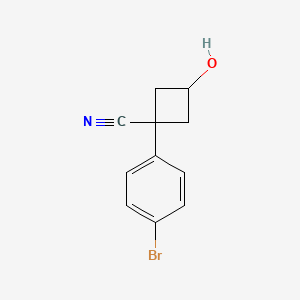![molecular formula C22H31BO3 B14022217 2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Benzyloxy)spiro[35]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its spiro structure, which involves two rings sharing a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of a benzyloxy-substituted precursor with a boronic ester under specific conditions to form the dioxaborolane ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an alkyl or aryl group .
Wissenschaftliche Forschungsanwendungen
2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spiro structure but differ in their specific ring systems and functional groups.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: This compound is used in organic electronics and shares the spiro motif but has different applications and properties.
Uniqueness
What sets 2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its combination of the benzyloxy group and the dioxaborolane ring, which provides unique chemical reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C22H31BO3 |
|---|---|
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(2-phenylmethoxyspiro[3.5]non-7-en-7-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H31BO3/c1-20(2)21(3,4)26-23(25-20)18-10-12-22(13-11-18)14-19(15-22)24-16-17-8-6-5-7-9-17/h5-10,19H,11-16H2,1-4H3 |
InChI-Schlüssel |
YQFWEQNQIWKTAV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CC(C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



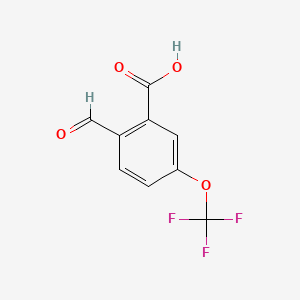
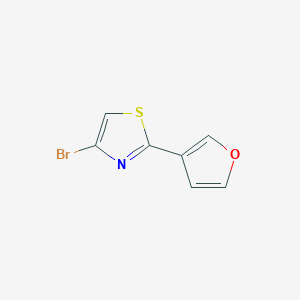
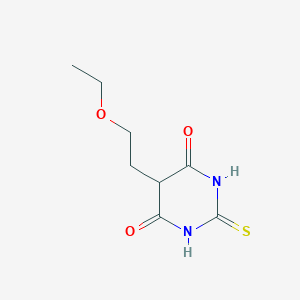
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
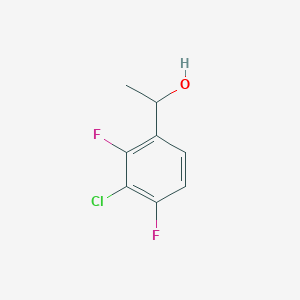
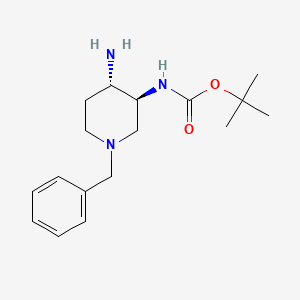
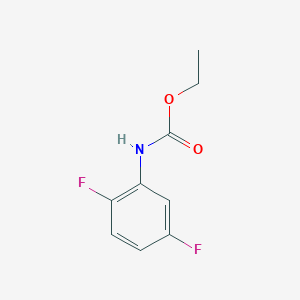
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)
